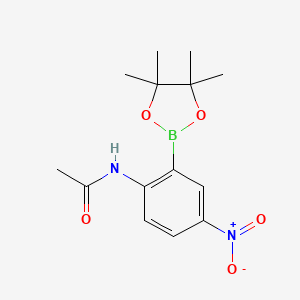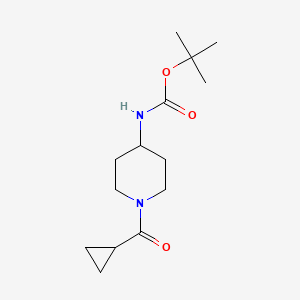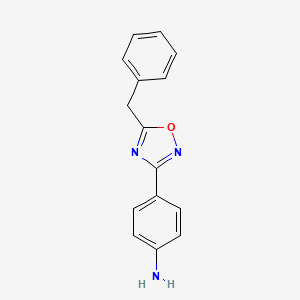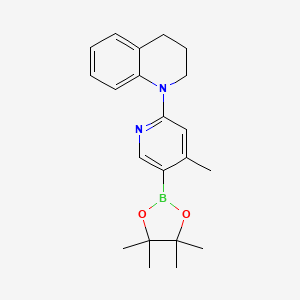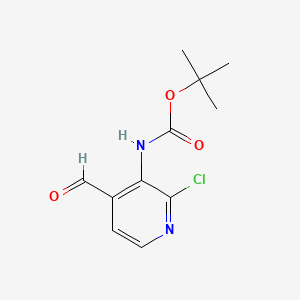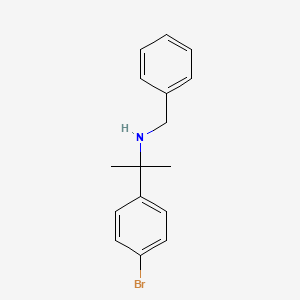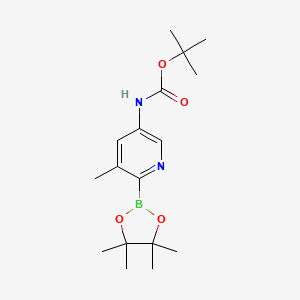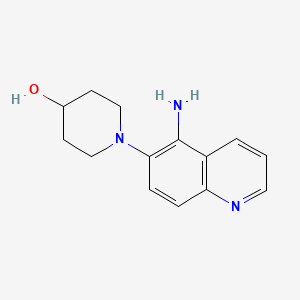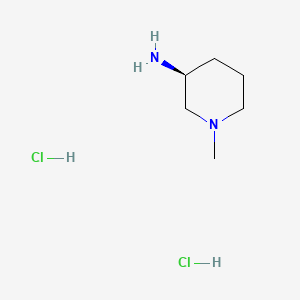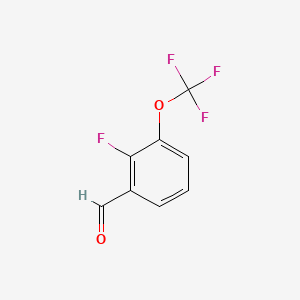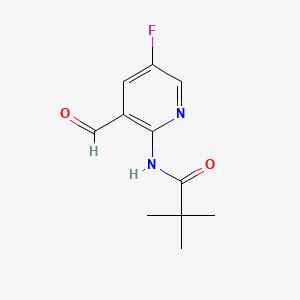
N-(5-Fluoro-3-formylpyridin-2-yl)pivalamide
Descripción general
Descripción
N-(5-Fluoro-3-formylpyridin-2-yl)pivalamide, or 5-fluoro-3-formylpyridin-2-ylpivalamide, is a synthetic molecule that has been studied for its potential uses in a variety of scientific applications. This molecule contains a nitrogen atom, a fluorine atom, a carbon atom, and an oxygen atom, as well as a pivalamide side chain. It is a small molecule that is easily synthesized and is a promising candidate for use in a variety of research applications.
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Behavior
- The study on the behavior of 3-hydrazino-6-aryl-1,2,4-triazin-5-one towards active electrophilic compounds in different solvents reveals insights into nucleophilic behavior and the synthesis of various pivalamide derivatives. This research could hint at the chemical reactivity and potential synthetic applications of N-(5-Fluoro-3-formylpyridin-2-yl)pivalamide in creating new compounds with antibacterial properties (Abeer N. Al-Romaizan, 2019).
Medicinal Chemistry
- A study on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as Met kinase inhibitors, demonstrates the potential therapeutic applications of structurally similar compounds. It suggests that modifications to the pyridine and pyridone positions could enhance aqueous solubility and kinase selectivity, indicating a path for the development of new inhibitors for cancer therapy (G. M. Schroeder et al., 2009).
Photochemistry and Photophysics
- Research on the photo-induced cytotoxic and clastogenic activities of 3,6-di-substituted acridines through acylation of proflavine shows the influence of structural components on biological activities under light irradiation. This could suggest potential research directions for N-(5-Fluoro-3-formylpyridin-2-yl)pivalamide in studying its photophysical properties and applications in light-sensitive therapeutic agents (Y. Benchabane et al., 2009).
Catalysis and Material Science
- The development and validation of an ultra-performance liquid chromatography-tandem mass spectrometry method for quantitative determination of a specific compound in dog plasma highlight the importance of analytical techniques in drug development and monitoring. This suggests potential applications for N-(5-Fluoro-3-formylpyridin-2-yl)pivalamide in developing analytical methodologies for new compounds in pharmacokinetics and drug metabolism studies (Li Ping et al., 2021).
Propiedades
IUPAC Name |
N-(5-fluoro-3-formylpyridin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2/c1-11(2,3)10(16)14-9-7(6-15)4-8(12)5-13-9/h4-6H,1-3H3,(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHHGGYJXRRFGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=C(C=N1)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673565 | |
| Record name | N-(5-Fluoro-3-formylpyridin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Fluoro-3-formylpyridin-2-yl)pivalamide | |
CAS RN |
1188433-81-9 | |
| Record name | N-(5-Fluoro-3-formylpyridin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

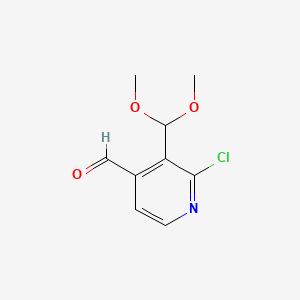
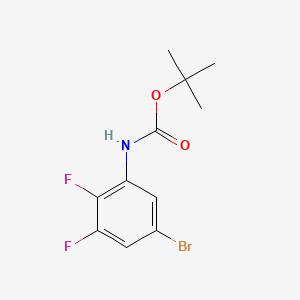
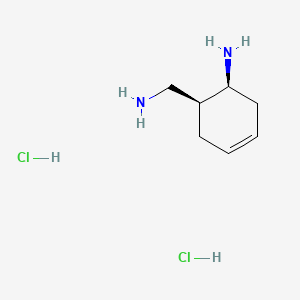
![Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B581318.png)
